molecular formula C20H32 B1203301 Palustradiene CAS No. 41577-36-0

Palustradiene

Cat. No. B1203301
CAS RN: 41577-36-0
M. Wt: 272.5 g/mol
InChI Key: KEQXEEMBFONZBL-AZUAARDMSA-N
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Description

Palustradiene is a diterpenoid.

Scientific Research Applications

Diterpene Synthesis and Biosynthetic Pathways

Palustradiene, as a diterpene hydrocarbon, plays a significant role in the biosynthetic pathways of conifer defense. It's a product of the levopimaradiene/abietadiene synthase from Norway spruce, leading to the creation of structurally diverse diterpene resin acids, crucial for plant defense mechanisms. This discovery has considerable implications for understanding the complexity of these biosynthetic pathways in conifers (Keeling et al., 2011).

Discovery in Conifer Oleoresin

Palustradiene has been identified in the oleoresin of the Schrenk spruce, marking its first detection in conifers. This discovery contributes to the broader understanding of the chemical composition of conifer oleoresins and their role in plant biology and ecology (Raldugin, Demenkova, & Pentegova, 2004).

Synthetic Studies

The synthesis and characterization of palustradiene, along with other related diterpenes like abietadiene and levopimaradiene, have been conducted. These studies help in understanding the chemical properties and potential applications of these compounds, which are precursors to diterpene resin acids in conifer oleoresin (Lee, Ravn, & Coates, 2001).

properties

CAS RN

41577-36-0

Product Name

Palustradiene

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(4aS,10aS)-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrophenanthrene

InChI

InChI=1S/C20H32/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h13-14,18H,6-12H2,1-5H3/t18-,20+/m0/s1

InChI Key

KEQXEEMBFONZBL-AZUAARDMSA-N

Isomeric SMILES

CC(C)C1=CC2=C(CC1)[C@]3(CCCC([C@@H]3CC2)(C)C)C

SMILES

CC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)C)C

Canonical SMILES

CC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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